molecular formula C24H18N4O4S B5503976 methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B5503976
M. Wt: 458.5 g/mol
InChI Key: XXGARWMOLHRDHZ-WQRHYEAKSA-N
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Description

Methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex heterocyclic compound. This compound features a unique structure that combines quinoxaline, thiazole, and benzoxadiazocine moieties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinoxaline and thiazole intermediates. The key steps include:

    Formation of Quinoxaline Intermediate: This is typically achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Thiazole Ring Formation: The thiazole ring is synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and thiourea.

    Cyclization: The final step involves the cyclization of the intermediates to form the benzoxadiazocine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline or thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The quinoxaline moiety is known to bind to G-protein-coupled receptors, while the thiazole ring can interact with metal ions, potentially affecting enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline moiety and are known for their anti-bacterial and anti-cancer activities.

    Thiazole Derivatives: These compounds are widely studied for their pharmacological properties, including anti-inflammatory and anti-microbial activities.

    Benzoxadiazocine Derivatives: These compounds are less common but are of interest due to their unique ring structure and potential biological activities.

Uniqueness

What sets methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate apart is its combination of three distinct heterocyclic systems in one molecule.

Properties

IUPAC Name

methyl (13Z)-9-methyl-14-oxo-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S/c1-24-19(22(30)31-2)20(14-7-3-6-10-17(14)32-24)28-21(29)18(33-23(28)27-24)11-13-12-25-15-8-4-5-9-16(15)26-13/h3-12,19-20H,1-2H3/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGARWMOLHRDHZ-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=NC6=CC=CC=C6N=C5)SC4=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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